molecular formula C9H8FNO3 B1298137 (2-Fluoro-benzoylamino)-acetic acid CAS No. 363-34-8

(2-Fluoro-benzoylamino)-acetic acid

Cat. No.: B1298137
CAS No.: 363-34-8
M. Wt: 197.16 g/mol
InChI Key: QPLHHPDONGSZNY-UHFFFAOYSA-N
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Description

(2-Fluoro-benzoylamino)-acetic acid is an organic compound that features a benzoylamino group substituted with a fluorine atom at the ortho position and an acetic acid moiety

Scientific Research Applications

(2-Fluoro-benzoylamino)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet for “(2-Fluoro-benzoylamino)-acetic acid” is available for free at Echemi.com . It’s important to handle this compound with appropriate safety measures.

Future Directions

“(2-Fluoro-benzoylamino)-acetic acid” is currently available for purchase for proteomics research . Its future applications could potentially expand based on ongoing research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-benzoylamino)-acetic acid typically involves the reaction of 2-fluorobenzoyl chloride with glycine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like dichloromethane or ethanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-benzoylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoylamino group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism by which (2-Fluoro-benzoylamino)-acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzoic acid
  • 2-Fluorobenzoyl chloride
  • 4-Fluorobenzoic acid

Uniqueness

(2-Fluoro-benzoylamino)-acetic acid is unique due to the presence of both a fluorine atom and a benzoylamino group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the benzoylamino group allows for specific interactions with biological targets.

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLHHPDONGSZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350437
Record name (2-Fluoro-benzoylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-34-8
Record name (2-Fluoro-benzoylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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